Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a chlorine atom attached at specific positions. It has a molecular weight of 225.63 g/mol and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-C]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings
Uniqueness: Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDSBGJZZFOSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NNC2=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601892 |
Source
|
Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100478-04-4 |
Source
|
Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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